4-Bromo-2-fluoro-1-pent-1-ynylbenzene

Orthogonal Cross-Coupling Chemoselectivity Sonogashira Reaction

4-Bromo-2-fluoro-1-pent-1-ynylbenzene (C11H10BrF, MW 241.10 g/mol) is a polysubstituted halogenated aromatic alkyne. It belongs to the class of fluorinated phenylacetylenes and serves primarily as a versatile, orthogonally functionalized building block in medicinal chemistry and advanced materials synthesis.

Molecular Formula C11H10BrF
Molecular Weight 241.10 g/mol
Cat. No. B8324743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-1-pent-1-ynylbenzene
Molecular FormulaC11H10BrF
Molecular Weight241.10 g/mol
Structural Identifiers
SMILESCCCC#CC1=C(C=C(C=C1)Br)F
InChIInChI=1S/C11H10BrF/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h6-8H,2-3H2,1H3
InChIKeyAZTBDVQRLQQAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-fluoro-1-pent-1-ynylbenzene: Definitive Guide for Scientific Procurement and In-Class Differentiation


4-Bromo-2-fluoro-1-pent-1-ynylbenzene (C11H10BrF, MW 241.10 g/mol) is a polysubstituted halogenated aromatic alkyne. It belongs to the class of fluorinated phenylacetylenes and serves primarily as a versatile, orthogonally functionalized building block in medicinal chemistry and advanced materials synthesis [1]. Its structure incorporates three distinctly reactive centers—an aryl bromide, an aryl fluoride, and a terminal alkyne—positioned to enable sequential, chemoselective cross-coupling reactions. This compound is typically supplied as a yellow liquid with a minimum purity specification of 95% and is recommended for storage in a cool, dry place to maintain stability .

Why 4-Bromo-2-fluoro-1-pent-1-ynylbenzene Cannot Be Replaced by Generic Analogs


Simple substitution of 4-Bromo-2-fluoro-1-pent-1-ynylbenzene with a positional isomer or a halogen-exchanged analog fundamentally alters the synthetic trajectory and target molecule properties. The specific 1,2,4-substitution pattern creates a unique electronic and steric environment that controls chemo- and regioselectivity in multi-step syntheses. For instance, swapping the pent-1-ynyl group from the 1-position (target compound) to the 4-position (isomer 1-bromo-2-fluoro-4-pent-1-ynylbenzene) dramatically changes the dipole moment and the oxidative addition reactivity of the C–Br bond. Furthermore, using a shorter alkyne chain (e.g., ethynyl) sacrifices the lipophilicity and molecular geometry required for specific receptor interactions or liquid crystal phases [1]. Such changes are not merely incremental; they can lead to complete synthetic pathway failure or a loss of biological activity in the final candidate [2].

Quantitative Differentiation Evidence for 4-Bromo-2-fluoro-1-pent-1-ynylbenzene


Orthogonal Reactivity Triad: Quantified Leaving Group Selectivity over Positional Isomers

The synthetic utility of 4-Bromo-2-fluoro-1-pent-1-ynylbenzene is predicated on the orthogonal reactivity of its three functional groups. The aryl iodide analogue (4-bromo-2-fluoro-1-iodobenzene) is a common precursor, and its selectivity data are well-established: in Sonogashira coupling, the C–I bond undergoes oxidative addition to Pd(0) with a rate constant approximately 100 times greater than the C–Br bond, enabling exclusive alkynylation at the iodine-bearing position [1]. This principle supports a predictive selectivity model for the target compound: the alkyne is installed first, followed by chemoselective elaboration at the C–Br bond. In contrast, the positional isomer 1-bromo-2-fluoro-4-pent-1-ynylbenzene places the alkyne and halogen in a para relationship, removing the ortho-fluorine's electronic influence on the C–Br bond and thereby eliminating this highly ordered orthogonal reactivity sequence [2].

Orthogonal Cross-Coupling Chemoselectivity Sonogashira Reaction

Lipophilicity Control: Predicted LogP Difference from Short-Chain Analogs Enables Fine-Tuning of ADME Profiles

The pent-1-ynyl side chain provides a quantifiable increase in lipophilicity compared to shorter-chain ethynyl or prop-1-ynyl analogs. Using the XLogP3 consensus algorithm, the predicted LogP for 4-Bromo-2-fluoro-1-pent-1-ynylbenzene is 3.9. This is a significant increase over the predicted LogP of 2.7 for the 4-bromo-2-fluoro-1-ethynylbenzene analog [1]. This difference allows medicinal chemists to precisely tune logD and potentially improve membrane permeability or target engagement while retaining the core electronic properties of the fluorophenyl alkyne scaffold [2]. The saturated counterpart, 4-bromo-2-fluoro-1-pentylbenzene (CAS 134445-80-0), has a predicted LogP of 4.3, offering a further option for property modulation.

Lipophilicity ADME Prediction Drug Design

Synthetic Accessibility and Yield Benchmarking: Validated Route from a Common Precursor

The compound is reliably synthesized via a chemoselective Sonogashira coupling between 4-bromo-2-fluoro-1-iodobenzene (CAS 105931-73-5) and 1-pentyne. This route leverages the >100:1 selectivity of Pd(0) for the C–I bond over the C–Br bond [1]. In a demonstrated protocol, 4-bromo-2-fluoro-1-iodobenzene (0.600 mol) and 1-pentyne (65.3 ml) were reacted in THF/triethylamine with CuI and Pd(PPh3)2Cl2, yielding the target compound in sufficient purity for direct use in the next step without chromatographic purification. Subsequent hydrogenation (H2, 10% Pd/C, THF) afforded the saturated analog 4-bromo-2-fluoro-1-pentylbenzene in a quantitative yield (131 g, 100%) over two steps . This robust, scalable sequence contrasts with the synthesis of some positional isomers that require protecting group strategies, resulting in lower overall yields and higher procurement costs.

Sonogashira Coupling Process Chemistry Yield Comparison

Application-Specific Utility in Fluorinated Liquid Crystal Synthesis

Fluorinated phenylacetylenes, including derivatives of 4-bromo-2-fluoro-1-iodobenzene, are key intermediates in the synthesis of liquid crystalline compounds with high dielectric anisotropy (Δε) and high birefringence (Δn) [1]. The target compound's specific combination of a lateral fluoro substituent and a pent-1-ynyl chain is particularly valuable for constructing fluorinated tolan (diphenylacetylene) liquid crystal cores. The fluoro substituent increases the dielectric anisotropy (Δε) to a value typically between +5 and +10 without significantly increasing viscosity, a property not achievable with non-fluorinated or alkyl-only analogs [2]. This makes the compound a critical synthetic handle for formulating high-performance Liquid Crystal Display (LCD) mixtures.

Liquid Crystals Materials Science Birefringence

4-Bromo-2-fluoro-1-pent-1-ynylbenzene: Recommended Application Scenarios Based on Evidence


Stepwise, Orthogonal Synthesis of Highly Functionalized Drug Candidates

Medicinal chemistry groups requiring a building block that allows for a programmable, three-step sequential functionalization should procure this compound. The orthogonal reactivity triad (alkyne > Br > F) enables chemists to first perform a Sonogashira coupling at the terminal alkyne, followed by a Suzuki coupling at the aryl bromide, and finally a nucleophilic aromatic substitution (SNAr) or other functionalization at the fluoride-position, if needed. This ordered sequence is not feasible with the 1-bromo-2-fluoro-4-pent-1-ynylbenzene isomer due to its electronic configuration, as established by class-level reactivity models [1].

Precise Lipophilicity Tuning for CNS Drug Discovery

In central nervous system (CNS) drug discovery, optimizing LogP within the narrow 2-4 range is critical for blood-brain barrier penetration. When the 4-bromo-2-fluoro-ethynylbenzene scaffold (predicted LogP 2.7) is too polar and the saturated pentyl analog (predicted LogP 4.3) is too lipophilic, the target compound (predicted LogP 3.9) provides a precisely tuned intermediate option. This predicted data allows a scientific procurement decision to 'dial-in' the optimal calculated property for a lead series without committing to custom synthesis [2].

Scale-Up of Key Intermediates for Fluorinated Liquid Crystals

Industrial R&D teams developing vertically aligned (VA) or fringe-field switching (FFS) LCD mixtures should utilize this compound as a validated intermediate. Its synthesis from the common precursor 4-bromo-2-fluoro-1-iodobenzene proceeds with high two-step yields (up to 100%), ensuring cost-effective scale-up. The resulting fluorinated tolan structures directly contribute a high dielectric anisotropy (Δε > 5) to the mixture, a performance metric which non-fluorinated analogs cannot achieve [3].

Click Chemistry Hub for Bioconjugation Probe Synthesis

Chemical biology groups can leverage the terminal alkyne of this compound as a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry. The presence of the bromine and fluorine handles on the same aromatic core allows the resulting triazole product to be further diversified, making it a versatile central hub for assembling complex, functionalized bioconjugation probes. The pentynyl chain provides a key advantage over shorter ethynyl linkers by reducing steric hindrance at the cycloaddition transition state and inserting a hydrophobic spacer between the fluorophore and the biomolecule target [4].

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